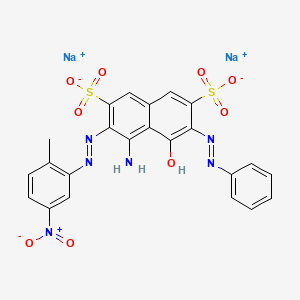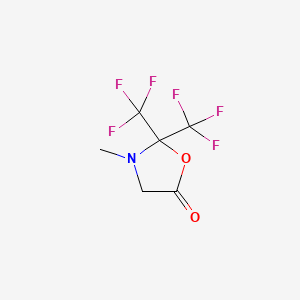
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with a methyl group and two trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one typically involves the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound. For example, the reaction of 3-amino-2,2-bis(trifluoromethyl)propan-1-ol with a suitable carbonyl compound under acidic or basic conditions can yield the oxazolidinone ring.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions. For instance, the oxazolidinone intermediate can be treated with a methylating agent such as methyl iodide in the presence of a base like potassium carbonate to introduce the methyl group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-efficiency, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives with higher oxidation states.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering the functional groups present.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various nucleophiles into the molecule.
Scientific Research Applications
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique chemical properties make it suitable for the development of advanced materials with specific functionalities, such as fluorinated polymers.
Chemical Biology: The compound can be used as a probe or tool in biochemical studies to investigate molecular interactions and pathways.
Industrial Chemistry: It can serve as an intermediate in the synthesis of agrochemicals, specialty chemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2,2-bis(trifluoromethyl)biphenyl: This compound shares the trifluoromethyl groups but has a different core structure.
2,2-Bis(trifluoromethyl)-1,3-oxazolidin-5-one: Lacks the methyl group, providing a basis for comparison in terms of reactivity and properties.
Uniqueness
3-Methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one is unique due to the presence of both the oxazolidinone ring and the trifluoromethyl groups, which confer distinct chemical properties such as high stability, lipophilicity, and potential biological activity. These features make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
6458-45-3 |
|---|---|
Molecular Formula |
C6H5F6NO2 |
Molecular Weight |
237.10 g/mol |
IUPAC Name |
3-methyl-2,2-bis(trifluoromethyl)-1,3-oxazolidin-5-one |
InChI |
InChI=1S/C6H5F6NO2/c1-13-2-3(14)15-4(13,5(7,8)9)6(10,11)12/h2H2,1H3 |
InChI Key |
RMKGMGXPUIZZDG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(=O)OC1(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


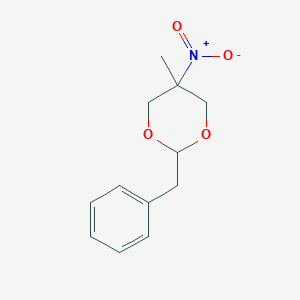


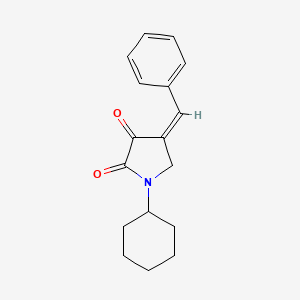

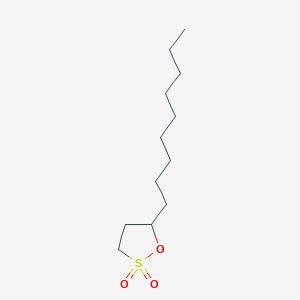
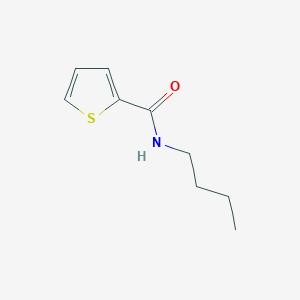
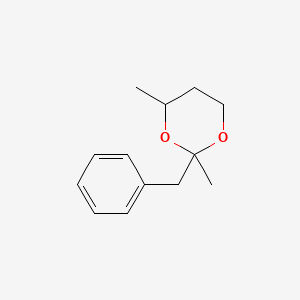

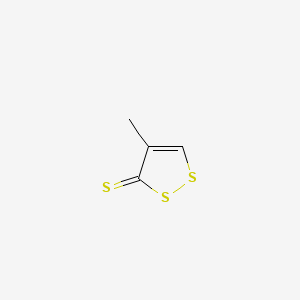
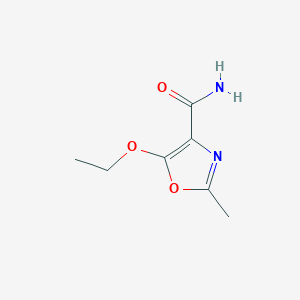
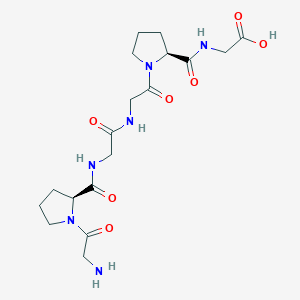
![1-[(e)-Phenyl(phenylimino)methyl]-1,2-dihydropyridine-2-carbonitrile](/img/structure/B14738695.png)
